Cas no 1226446-97-4 (1-(4-chlorophenyl)-2-(cyclopentylsulfanyl)-5-phenyl-1H-imidazole)

1-(4-Chlorophenyl)-2-(cyclopentylsulfanyl)-5-phenyl-1H-imidazole is a substituted imidazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a chlorophenyl group at the 1-position, a cyclopentylsulfanyl moiety at the 2-position, and a phenyl group at the 5-position, contributing to its unique chemical and biological properties. This compound may exhibit enhanced stability and selectivity due to the strategic incorporation of sulfur and aromatic functionalities. Its structural framework suggests utility as an intermediate in the synthesis of bioactive molecules or as a candidate for investigating enzyme inhibition or receptor modulation. The presence of both hydrophobic and electron-withdrawing groups may influence its solubility and reactivity profile, making it a versatile building block for further derivatization.
1-(4-chlorophenyl)-2-(cyclopentylsulfanyl)-5-phenyl-1H-imidazole structure
1226446-97-4 structure
Product Name:1-(4-chlorophenyl)-2-(cyclopentylsulfanyl)-5-phenyl-1H-imidazole
CAS No:1226446-97-4
MF:C20H19ClN2S
MW:354.896262407303
CID:5445507
PubChem ID:49672427
Update Time:2025-10-05

1-(4-chlorophenyl)-2-(cyclopentylsulfanyl)-5-phenyl-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chlorophenyl)-2-(cyclopentylthio)-5-phenyl-1H-imidazole
    • 1-(4-chlorophenyl)-2-cyclopentylsulfanyl-5-phenylimidazole
    • 1226446-97-4
    • F2964-3186
    • 1-(4-chlorophenyl)-2-(cyclopentylsulfanyl)-5-phenyl-1H-imidazole
    • AKOS024477976
    • Inchi: 1S/C20H19ClN2S/c21-16-10-12-17(13-11-16)23-19(15-6-2-1-3-7-15)14-22-20(23)24-18-8-4-5-9-18/h1-3,6-7,10-14,18H,4-5,8-9H2
    • InChI Key: FUVXXMJXIHHCJA-UHFFFAOYSA-N
    • SMILES: C1(SC2CCCC2)N(C2=CC=C(Cl)C=C2)C(C2=CC=CC=C2)=CN=1

Computed Properties

  • Exact Mass: 354.0957475g/mol
  • Monoisotopic Mass: 354.0957475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.1
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • Density: 1.26±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 551.4±52.0 °C(Predicted)
  • pka: 2.84±0.60(Predicted)

1-(4-chlorophenyl)-2-(cyclopentylsulfanyl)-5-phenyl-1H-imidazole Pricemore >>

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Additional information on 1-(4-chlorophenyl)-2-(cyclopentylsulfanyl)-5-phenyl-1H-imidazole

Comprehensive Overview of 1-(4-chlorophenyl)-2-(cyclopentylsulfanyl)-5-phenyl-1H-imidazole (CAS 1226446-97-4)

The compound 1-(4-chlorophenyl)-2-(cyclopentylsulfanyl)-5-phenyl-1H-imidazole (CAS 1226446-97-4) is a structurally unique imidazole derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its molecular framework combines a chlorophenyl group, a cyclopentylsulfanyl moiety, and a phenyl-substituted imidazole core, making it a versatile candidate for various applications. Researchers are particularly interested in its potential as a bioactive scaffold due to its ability to interact with multiple biological targets.

In recent years, the demand for imidazole-based compounds has surged, driven by their role in drug discovery and material science. The CAS 1226446-97-4 compound stands out due to its sulfanyl-cyclopentyl side chain, which enhances its lipophilicity and metabolic stability. This feature aligns with current trends in small-molecule drug design, where improving pharmacokinetic properties is a priority. Users searching for "imidazole derivatives with sulfanyl groups" or "chlorophenyl-substituted heterocycles" will find this compound highly relevant.

From a synthetic chemistry perspective, the preparation of 1-(4-chlorophenyl)-2-(cyclopentylsulfanyl)-5-phenyl-1H-imidazole involves multi-step organic transformations, including cyclocondensation and thioetherification reactions. Its crystalline form and solubility profile have been characterized to facilitate formulation studies. These details are critical for researchers investigating "imidazole synthesis optimization" or "heterocyclic compound characterization," common queries in academic and industrial settings.

The compound's potential applications extend to catalysis and functional material development. Its electron-rich imidazole ring can act as a ligand in metal-organic frameworks (MOFs), a hotspot in nanotechnology research. Additionally, its phenyl and chlorophenyl groups contribute to π-stacking interactions, a property leveraged in organic electronics. These attributes make it a subject of interest for queries like "imidazoles in MOFs" or "aromatic heterocycles for optoelectronics."

Quality control and analytical methods for CAS 1226446-97-4 typically employ HPLC, NMR spectroscopy, and mass spectrometry. Purity thresholds (>98%) are essential for reproducible results in biological assays, addressing frequent user concerns about "compound purity verification." Furthermore, stability studies under varying pH and temperature conditions are documented, catering to searches like "imidazole stability in storage."

In conclusion, 1-(4-chlorophenyl)-2-(cyclopentylsulfanyl)-5-phenyl-1H-imidazole represents a compelling case study in heterocyclic chemistry. Its structural features and diverse applicability resonate with contemporary scientific inquiries, from drug design to advanced materials. By addressing trending search terms and emphasizing its synthetic, analytical, and functional aspects, this overview bridges the gap between specialized research and broader user interests.

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